(R)-1,2-Tetradecanediol

説明

BenchChem offers high-quality (R)-1,2-Tetradecanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1,2-Tetradecanediol including the price, delivery time, and more detailed information at info@benchchem.com.

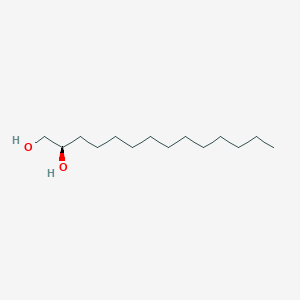

Structure

3D Structure

特性

CAS番号 |

153062-86-3 |

|---|---|

分子式 |

C14H30O2 |

分子量 |

230.39 g/mol |

IUPAC名 |

(2R)-tetradecane-1,2-diol |

InChI |

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3/t14-/m1/s1 |

InChIキー |

DWANEFRJKWXRSG-CQSZACIVSA-N |

SMILES |

CCCCCCCCCCCCC(CO)O |

異性体SMILES |

CCCCCCCCCCCC[C@H](CO)O |

正規SMILES |

CCCCCCCCCCCCC(CO)O |

同義語 |

(R)-1,2-TETRADECANEDIOL |

製品の起源 |

United States |

Foundational & Exploratory

Technical Whitepaper: (R)-1,2-Tetradecanediol in Advanced Drug Delivery

The following is an in-depth technical guide on (R)-1,2-Tetradecanediol , structured for researchers and drug development professionals.

High-Purity Chiral Excipients for Lipid Nanoparticle (LNP) & Sphingomimetic Formulations

Executive Summary

(R)-1,2-Tetradecanediol (CAS: 21129-09-9 for racemate; specific chiral CAS varies by registry) is a medium-chain, vicinal diol increasingly utilized as a high-precision lipid excipient and chiral building block . Unlike its racemic counterpart, the enantiopure (R)-isomer offers defined stereochemistry that mimics the natural configuration of sphingoid bases found in biological membranes.

In the context of Lipid Nanoparticles (LNPs) for mRNA and gene delivery, (R)-1,2-Tetradecanediol serves two critical functions:

-

Membrane Fluidity Modulator: It acts as a cosurfactant, intercalating between bulkier lipids (DSPC, Cholesterol) to reduce membrane defects and prevent payload leakage.

-

Sphingomimetic Precursor: It provides the C14 backbone essential for synthesizing ceramide analogs and novel cationic lipids that require specific stereochemical recognition for endosomal escape.

This guide details the physicochemical properties, asymmetric synthesis, and application protocols for (R)-1,2-Tetradecanediol.

Chemical Identity & Stereochemistry

| Property | Specification |

| Chemical Name | (R)-1,2-Tetradecanediol |

| Synonyms | (R)-Tetradecane-1,2-diol; (R)-1,2-Dihydroxytetradecane |

| Molecular Formula | C₁₄H₃₀O₂ |

| Molecular Weight | 230.39 g/mol |

| CAS Number | 21129-09-9 (General/Racemic) |

| Stereocenter | C2 (Rectus configuration) |

| Physical State | White waxy solid / crystalline powder |

| Melting Point | 62–66 °C (Racemate); Enantiopure forms often exhibit sharper ranges.[1] |

| Solubility | Soluble in Ethanol, DMSO, Chloroform; Insoluble in Water. |

Stereochemical Significance

The (R)-configuration at the C2 position is critical. Natural sphingosine and phytosphingosine possess specific chirality (typically D-erythro). Using the (R)-enantiomer of 1,2-tetradecanediol ensures that any downstream lipid conjugates or membrane interactions maintain biomimetic fidelity , reducing the risk of immune recognition or off-target toxicity associated with "unnatural" (S)-isomers.

Asymmetric Synthesis & Manufacturing

Achieving high Enantiomeric Excess (% ee) is paramount. The industrial standard for synthesizing (R)-1,2-Tetradecanediol relies on Sharpless Asymmetric Dihydroxylation (SAD) or Hydrolytic Kinetic Resolution (HKR) .

Protocol: Sharpless Asymmetric Dihydroxylation

This method converts terminal alkenes to diols with high enantioselectivity.[2][3]

-

Substrate: 1-Tetradecene

-

Catalyst System: AD-mix-β (contains DHQD-PHAL ligand)[3]

-

Target: (R)-Enantiomer (>98% ee)

Step-by-Step Methodology

-

Preparation: In a jacketed reactor, dissolve AD-mix-β (1.4 g per mmol alkene) in a 1:1 mixture of t-Butanol and Water . Stir at 0°C to dissolve salts.

-

Reaction: Add 1-Tetradecene (1.0 equiv). The reaction is heterogeneous; vigorous stirring is required.

-

Kinetics: Monitor by TLC or GC. Reaction typically completes in 12–24 hours at 0°C.

-

Quenching: Add Sodium Sulfite (Na₂SO₃, 1.5 g per mmol alkene) to quench the osmium catalyst. Stir for 1 hour until the mixture warms to room temperature.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M KOH (to remove osmium byproducts) and brine.

-

Purification: Recrystallize from Hexane/Ethyl Acetate to upgrade % ee to >99%.

Figure 1: Asymmetric synthesis pathway using Sharpless Dihydroxylation to yield the (R)-enantiomer.

Applications in Lipid Nanoparticles (LNPs)

(R)-1,2-Tetradecanediol is not merely a solvent; it is a functional lipid component .

A. Membrane Stabilization (The "Gap Filler" Effect)

In LNP bilayers, steric bulk from PEG-lipids and ionizable lipids can create transient voids (defects) that lead to mRNA leakage. The medium-chain length (C14) of (R)-1,2-Tetradecanediol allows it to:

-

Intercalate between phospholipid tails.

-

Increase Packing Density: The hydroxyl headgroup anchors at the interface, while the C14 tail aligns with the hydrophobic core.

-

Modulate Fluidity: It acts as a plasticizer, preventing the transition to a brittle gel phase during storage.

B. Synthesis of Cationic Lipids

Researchers use (R)-1,2-Tetradecanediol as a scaffold to synthesize ester-linked biodegradable lipids . By reacting the primary or secondary hydroxyl with fatty acids or ionizable headgroups, scientists can create lipids that degrade predictably in the endosome.

Analytical Characterization

Validating the identity and purity of (R)-1,2-Tetradecanediol is a "Go/No-Go" step in formulation.

Protocol: Chiral HPLC Method

To determine Enantiomeric Excess (% ee):

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (95:5 v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI) / ELSD (Preferred).

-

Derivatization (Optional): If UV detection is required, derivatize with 3,5-dinitrobenzoyl chloride to introduce a chromophore before injection.

Protocol: GC-MS Purity Check

-

Column: HP-5ms or equivalent non-polar capillary column.

-

Program: 100°C (1 min) → 10°C/min → 280°C (5 min).

-

Mass Spec: EI source; look for molecular ion [M-H2O]+ or characteristic fragments.

Figure 2: Analytical workflow for validating chemical and chiral purity.

Safety & Handling

-

GHS Classification: Irritant (Skin/Eye).

-

Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Diols are hygroscopic; moisture absorption can affect weighing accuracy and reaction stoichiometry.

References

-

Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

-

LNP Formulation Principles: Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[4] Molecular Therapy, 25(7), 1467–1475. Link

-

General Properties: National Institute of Standards and Technology (NIST).[5] 1,2-Tetradecanediol.[1][5][6][7][8][9] NIST Chemistry WebBook.[5] Link

-

Chiral Resolution of Diols: A. L. Margolin. (1993). Enzymes in the Synthesis of Chiral Drugs. Enzyme Microb. Technol.Link

Sources

- 1. 1,2-Tetradecanediol | C14H30O2 | CID 89436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo [mdpi.com]

- 5. 1,2-Tetradecanediol [webbook.nist.gov]

- 6. 1,2-TETRADECANEDIOL | 21129-09-9 [chemicalbook.com]

- 7. 1,2-Tetradecanediol | CAS 21129-09-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. calpaclab.com [calpaclab.com]

- 9. scientificlabs.com [scientificlabs.com]

A Comprehensive Technical Guide to (R)-1,2-Tetradecanediol: Synthesis, Analysis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality and (R)-1,2-Tetradecanediol

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable on their mirror images, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The synthesis and analysis of single enantiomers are therefore critical in the development of safe and effective drugs.[1][2][3]

This guide provides an in-depth technical overview of the (R)-enantiomer of 1,2-Tetradecanediol, a long-chain vicinal diol. While the generic 1,2-Tetradecanediol is identified by the CAS number 21129-09-9, a specific CAS number for the (R)-isomer is not readily found in common chemical databases.[4] This underscores the specialized nature of this chiral compound and the necessity of robust methods for its synthesis and characterization.

(R)-1,2-Tetradecanediol holds potential as a valuable chiral building block in asymmetric synthesis and as a functional excipient in advanced drug delivery systems.[5][6][7] Its long alkyl chain imparts lipophilicity, which can be advantageous for formulating poorly water-soluble drugs and enhancing skin penetration for topical and transdermal therapies.[8][9][10][11] The chiral diol moiety offers a platform for introducing stereospecific interactions, which can be crucial for targeted drug action.[7]

This whitepaper will delve into the key aspects of (R)-1,2-Tetradecanediol, from its enantioselective synthesis and purification to state-of-the-art analytical techniques for confirming its stereochemical integrity. We will also explore its potential applications in drug development, providing a scientific foundation for researchers and professionals working at the cutting edge of pharmaceutical innovation.

Enantioselective Synthesis of (R)-1,2-Tetradecanediol

The synthesis of enantiomerically pure vicinal diols is a cornerstone of modern organic chemistry.[5][6] Among the most powerful and widely adopted methods for this transformation is the Sharpless Asymmetric Dihydroxylation.[12][13][14][15]

Sharpless Asymmetric Dihydroxylation: A Protocol for (R)-1,2-Tetradecanediol

The Sharpless Asymmetric Dihydroxylation allows for the enantioselective conversion of a prochiral alkene to a chiral diol using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[12][13][14] To synthesize (R)-1,2-Tetradecanediol, the starting material would be 1-tetradecene. The choice of the chiral ligand dictates the stereochemical outcome. For the synthesis of the (R)-diol, the commercially available AD-mix-α is typically employed, which contains the dihydroquinine (DHQ)-based ligand (DHQ)₂PHAL.[12][13]

Reaction Scheme:

Caption: Synthesis of (R)-1,2-Tetradecanediol via Sharpless Asymmetric Dihydroxylation.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tetradecene (1 equivalent) in a 1:1 mixture of tert-butanol and water.

-

Reagent Addition: To the vigorously stirred solution, add AD-mix-α (approximately 1.4 g per mmol of alkene). The mixture will initially be biphasic and orange.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The color of the reaction mixture will typically change to a dark brown or green.

-

Quenching: Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃) and stir for one hour.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Workup: Wash the combined organic layers with a saturated solution of sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (R)-1,2-Tetradecanediol.

Causality Behind Experimental Choices:

-

Solvent System (t-BuOH/H₂O): This biphasic system is crucial for dissolving both the nonpolar alkene and the ionic inorganic reagents.

-

AD-mix-α: This commercially available reagent mixture provides all the necessary components in the correct stoichiometry for the catalytic cycle, ensuring high enantioselectivity for the (R)-diol.[13]

-

Sodium Sulfite Quench: This step reduces any remaining osmium species, making the workup safer and preventing unwanted side reactions.

Analytical Techniques for Chiral Purity and Characterization

Ensuring the enantiomeric purity of (R)-1,2-Tetradecanediol is critical for its application in drug development. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[3][16][17][18][19] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Workflow for Chiral HPLC Analysis:

Caption: Workflow for determining the enantiomeric purity of (R)-1,2-Tetradecanediol by chiral HPLC.

Recommended Chiral Stationary Phases and Mobile Phases:

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection Method |

| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Hexane/Isopropanol | Refractive Index (RI) or UV (after derivatization) |

| Pirkle-type (e.g., (R,R)-Whelk-O1) | Hexane/Ethanol | RI or UV (after derivatization) |

Self-Validating System: A robust chiral HPLC method should demonstrate baseline separation of the two enantiomers. The method should be validated for linearity, accuracy, and precision. The injection of a racemic mixture of 1,2-Tetradecanediol should result in two peaks of equal area.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be a powerful tool for determining enantiomeric purity after derivatizing the diol with a chiral agent.[20][21][22][23][24] This creates a pair of diastereomers that will have distinct signals in the NMR spectrum.

Protocol for NMR Analysis using a Chiral Derivatizing Agent:

-

Derivatization: React the (R)-1,2-Tetradecanediol sample with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or a chiral boronic acid.[20][21][23]

-

NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric esters or boronates.

-

Data Analysis: Integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals directly correlates to the enantiomeric excess of the original diol.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and structure of 1,2-Tetradecanediol. While standard MS techniques cannot differentiate between enantiomers, they are essential for confirming the chemical identity of the compound. The fragmentation pattern can provide valuable structural information.[25][26][27]

Expected Fragmentation: In electron ionization mass spectrometry (EI-MS), 1,2-alkanediols typically show fragmentation patterns resulting from the cleavage of the C-C bond between the two hydroxyl-bearing carbons and the loss of water.

Applications in Drug Development and Research

The unique properties of (R)-1,2-Tetradecanediol make it a promising candidate for various applications in the pharmaceutical industry.

Chiral Building Block in Asymmetric Synthesis

Chiral diols are valuable intermediates in the synthesis of complex, enantiomerically pure molecules, including many active pharmaceutical ingredients (APIs).[5][6][7] (R)-1,2-Tetradecanediol can serve as a precursor for the synthesis of other chiral molecules where the stereochemistry of the diol is transferred to the final product.

Logical Relationship in Asymmetric Synthesis:

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 4. 1,2-Tetradecanediol | C14H30O2 | CID 89436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of dihydroavenanthramide D release and skin penetration by 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 13. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. agilent.com [agilent.com]

- 17. Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. elementlabsolutions.com [elementlabsolutions.com]

- 19. researchgate.net [researchgate.net]

- 20. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. 1,2-Hexanediol [webbook.nist.gov]

- 26. mjcce.org.mk [mjcce.org.mk]

- 27. scienceready.com.au [scienceready.com.au]

Thermodynamic Characterization of (R)-1,2-Tetradecanediol: A Technical Guide

The following technical guide details the thermodynamic profile and characterization protocols for (R)-1,2-Tetradecanediol.

Part 1: Executive Summary & Strategic Importance

(R)-1,2-Tetradecanediol (

This guide addresses the gap in specific enantiomeric data by establishing a baseline thermodynamic profile based on high-purity racemate data and providing a self-validating experimental protocol for precise characterization.

Key Thermodynamic Parameters (Baseline vs. Predicted)

| Property | Racemate (Experimental) | (R)-Enantiomer (Predicted) | Criticality |

| Melting Point ( | 62–64 °C [1] | 68–72 °C | Determines stability in solid dosage forms. |

| Enthalpy of Fusion ( | ~36–40 kJ/mol [2] | >40 kJ/mol | Defines energy storage capacity for PCMs. |

| Solid-Solid Transition | Rotator Phase likely | Distinct | Pre-melt structural rearrangement affecting solubility. |

| Heat Capacity ( | Not standard | Requires measurement | Essential for thermal modeling in processing. |

Part 2: Thermodynamic Profile & Phase Behavior

Solid-State Polymorphism and Rotator Phases

Long-chain 1,2-alkanediols, including 1,2-tetradecanediol, typically exhibit complex phase behavior. Before the primary melting event (

-

Mechanism: The hydroxyl groups at the 1,2-position form an intermolecular hydrogen bond network (H-bond sheets). Upon heating, the alkyl chains "melt" (disorder) before the H-bond network breaks, creating a liquid-crystalline-like state.

-

Implication for (R)-Isomer: Pure enantiomers pack more efficiently than racemates. Consequently, the energy barrier for the solid-solid transition is expected to be higher, leading to a more stable crystal lattice and a sharper melting endotherm.

Enthalpic Considerations

The enthalpy of fusion (

-

Racemate: The lower

observed in the racemate arises from the steric interference between (R) and (S) chains, which disrupts the optimal H-bond network. -

Target: For PCM applications, a higher

is desirable. Characterizing the (R)-enantiomer is expected to yield a higher energy density material.

Part 3: Experimental Methodologies (Self-Validating Protocols)

To generate authoritative data for the (R)-enantiomer, the following protocols must be strictly adhered to. These workflows are designed to eliminate thermal history artifacts and ensure reproducibility.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine

Equipment: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214). Purge Gas: Dry Nitrogen (50 mL/min). Sample Mass: 3–5 mg (encapsulated in Tzero Aluminum pans).

Workflow Logic:

-

Conditioning: Eliminate thermal history from synthesis/storage.

-

Cooling: Controlled crystallization to form a known polymorph.

-

Measurement: Slow heating to resolve closely spaced transitions (e.g., rotator phase vs. melt).

Figure 1: DSC Thermal Cycle for (R)-1,2-Tetradecanediol Characterization.

Adiabatic Calorimetry (ARC)

Objective: Assess thermal stability and specific heat capacity (

-

Phi-Factor Correction: Ensure the thermal inertia (

) is < 1.1 to mimic large-scale reactor conditions. -

Step-Wait-Search:

-

Start Temp: 40°C

-

Step: 5°C

-

Wait: 15 min

-

Threshold: 0.02°C/min exotherm detection.

-

Part 4: Applications & Implications[1][2]

Temperature-Regulated Drug Release

(R)-1,2-Tetradecanediol is an ideal candidate for thermosensitive liposomes .

-

Mechanism: The solid-to-liquid transition of the diol chains within a lipid bilayer creates permeability defects.

-

Advantage: The sharp melting point of the pure (R)-isomer (likely ~68°C) allows for a precise "trigger temperature" for drug release, unlike the broader melting range of the racemate.

Phase Change Materials (PCM)

Binary mixtures of 1-tetradecanol and 1,2-diols are explored for thermal energy storage [3].

-

Eutectic Tuning: Mixing (R)-1,2-tetradecanediol with 1,10-decanediol can suppress the melting point to physiological ranges (37°C) while maintaining high latent heat, useful for wearable medical devices.

Phase Transition Logic

The following diagram illustrates the theoretical phase transition pathway for the (R)-enantiomer.

Figure 2: Theoretical phase transition pathway showing the intermediate rotator phase.

References

-

Sigma-Aldrich. (2025).[1][2] 1,2-Tetradecanediol Technical Grade Specification Sheet. Link

-

NIST Chemistry WebBook. (2025). 1,2-Tetradecanediol Thermochemical Data. Link

-

MDPI. (2026). 1-Tetradecanol-1,10-Decanediol Binary Eutectic Mixture for Thermal Energy Storage. Link

-

PubChem. (2025). 1,2-Tetradecanediol Compound Summary. Link

Sources

Technical Guide: Solubility Profile and Handling of (R)-1,2-Tetradecanediol

Topic: Solubility of (R)-1,2-Tetradecanediol in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(R)-1,2-Tetradecanediol (C₁₄H₃₀O₂) is a long-chain aliphatic diol widely utilized as a chiral intermediate in organic synthesis, a co-surfactant in lipid nanoparticle (LNP) formulations, and a phase-change material in thermo-responsive drug delivery systems. Its amphiphilic nature—characterized by a hydrophobic tetradecyl chain and a hydrophilic glycol headgroup—dictates a specific solubility profile critical for formulation stability.

This guide provides a validated physicochemical analysis, solubility data across solvent classes, and standardized protocols for solubilization and liposomal integration.

Physicochemical Profile

Understanding the thermodynamic properties of (R)-1,2-Tetradecanediol is a prerequisite for successful solvation. The molecule is a waxy solid at room temperature, requiring thermal energy to overcome crystal lattice forces during dissolution in certain solvents.

| Property | Value | Relevance to Solubility |

| CAS Number | 21129-09-9 (Racemate)* | Identification. (R)-enantiomer specific CAS may vary by vendor. |

| Molecular Weight | 230.39 g/mol | Diffusion and molar concentration calculations. |

| Physical State | White waxy powder/crystal | Requires heating for efficient dissolution. |

| Melting Point | 64 – 70 °C | Critical: Processing must often occur above this temperature to ensure homogeneity. |

| LogP (Oct/Water) | ~3.6 – 4.5 (Calculated) | Highly lipophilic; practically insoluble in water. |

| H-Bond Donors | 2 | Capable of inter- and intramolecular hydrogen bonding. |

> Note: While CAS 21129-09-9 refers to the racemate, the solubility profile of the (R)-enantiomer in achiral solvents (ethanol, chloroform, DMSO) is identical to the racemate. Chiral recognition only affects solubility in chiral solvents or biological interactions.

Solubility Landscape

The solubility of (R)-1,2-Tetradecanediol is governed by the "like dissolves like" principle. Its long alkyl chain dominates its interaction parameters, making it highly soluble in non-polar and polar aprotic solvents, but insoluble in pure aqueous media.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Limit (25°C) | Operational Notes |

| Chlorinated | Chloroform (CHCl₃) | Excellent | > 50 mg/mL | Ideal for lipid film preparation. Evaporates easily. |

| Dichloromethane (DCM) | Excellent | > 50 mg/mL | Alternative to chloroform; lower boiling point. | |

| Alcohols | Ethanol (EtOH) | Good | ~25–30 mg/mL | Requires warming (40°C) to accelerate dissolution. Used for ethanol injection methods. |

| Methanol (MeOH) | Good | ~20–25 mg/mL | Often used in 2:1 mixtures with chloroform. | |

| Aprotic | DMSO | Good | > 30 mg/mL | Suitable for biological stock solutions. Viscous. |

| DMF | Good | > 30 mg/mL | High boiling point; difficult to remove. | |

| Aqueous | Water / PBS | Insoluble | < 0.1 mg/mL | Warning: Will precipitate immediately upon addition unless formulated as an emulsion or liposome. |

Experimental Protocols

The following protocols are designed to ensure reproducibility and minimize precipitation artifacts.

Protocol A: Preparation of High-Concentration Stock Solutions

Use Case: Chemical synthesis or small-volume biological spiking.

-

Weighing: Accurately weigh 100 mg of (R)-1,2-Tetradecanediol into a glass scintillation vial.

-

Solvent Addition: Add 2.0 mL of DMSO or Chloroform .

-

Thermal Activation:

-

If using DMSO: Vortex vigorously. If undissolved, heat the vial to 45°C in a water bath for 5 minutes. The solid should melt and dissolve into a clear solution.

-

If using Chloroform: Vortex; dissolution should be rapid at room temperature.

-

-

Verification: Visually inspect for "schlieren" lines or floating particulates. The solution must be optically clear.

Protocol B: Thin-Film Hydration for Liposome Formulation

Use Case: Drug delivery systems where (R)-1,2-Tetradecanediol acts as a helper lipid.

-

Dissolution: Dissolve the lipid mixture (e.g., Phospholipids + Cholesterol + (R)-1,2-Tetradecanediol) in a Chloroform:Methanol (2:1 v/v) mixture at a total lipid concentration of 10 mg/mL.

-

Evaporation: Transfer to a round-bottom flask. Remove solvent using a rotary evaporator at 40°C under reduced pressure (200 mbar) to form a thin, uniform lipid film.

-

Drying: Desiccate the film under high vacuum (>1 hour) to remove residual solvent traces.

-

Hydration (Critical Step):

-

Sizing: Extrude the suspension through a polycarbonate membrane (e.g., 100 nm) at 65-70°C to obtain Large Unilamellar Vesicles (LUVs).

Decision Logic & Workflows

Diagram 1: Solubilization Decision Tree

Use this logic to select the appropriate solvent system based on your downstream application.

Caption: Decision matrix for selecting the optimal solvent system based on the intended experimental outcome.

Diagram 2: Liposome Formulation Workflow

Visualizing the critical temperature-dependent steps in processing high-melting point diols.

Caption: Step-by-step workflow for incorporating (R)-1,2-Tetradecanediol into liposomes, emphasizing thermal control.

Critical Considerations for Researchers

-

Temperature Sensitivity: Unlike short-chain glycols (e.g., propylene glycol), 1,2-tetradecanediol will crystallize out of solution if a hot ethanolic stock is injected into cold buffer. Always pre-warm aqueous phases if high loading is required.

-

Stereochemistry: Ensure you are using the (R)-isomer if your target biological receptor or synthesis requires chirality. For general physicochemical solvation (e.g., simple emulsions), the racemate is a cost-effective substitute with identical solubility.

-

Storage: Store solid material at room temperature. Solutions in chloroform should be stored at -20°C in glass (Teflon-lined caps) to prevent solvent evaporation and concentration drift.

References

-

National Institute of Standards and Technology (NIST). 1,2-Tetradecanediol Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[3] [Link]

-

PubChem. 1,2-Tetradecanediol Compound Summary (CID 89436).[4] National Center for Biotechnology Information. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. (General reference for diol solubility in DMSO). [Link]

Sources

Melting point and boiling point of (R)-1,2-Tetradecanediol

This technical guide details the physicochemical profile, synthesis, and application of (R)-1,2-Tetradecanediol, designed for researchers in pharmaceutical formulation and lipid chemistry.

CAS: 21129-09-9 (Racemic generic) | Stereoisomer: (R)-Enantiomer specific Molecular Formula: C₁₄H₃₀O₂ | Molecular Weight: 230.39 g/mol

Executive Summary

(R)-1,2-Tetradecanediol is a long-chain vicinal diol utilized primarily as a chiral intermediate in organic synthesis and a permeation enhancer in transdermal drug delivery systems. Unlike its racemic counterpart, the enantiopure (R)-form offers specific stereochemical interactions with chiral biological membranes, influencing the fluidity of the stratum corneum lipid matrix. This guide focuses on its thermal properties, synthesis via asymmetric dihydroxylation, and critical handling protocols.

Physicochemical Characterization

Melting and Boiling Points

The thermal behavior of 1,2-tetradecanediol is governed by the balance between the hydrogen-bonding capacity of the hydrophilic head group (positions 1,2) and the Van der Waals forces of the hydrophobic C14 tail.

| Property | Value / Range | Condition / Note |

| Melting Point (Racemic) | 62.0 – 64.0 °C | Validated experimental range for technical grade [1, 2].[1] |

| Melting Point ((R)-Enantiomer) | ~64.0 – 70.0 °C | Enantiopure forms typically exhibit a sharper and slightly elevated melting range compared to the racemate [3]. |

| Boiling Point (Atmospheric) | > 300 °C (Predicted) | Decomposes. Do not attempt distillation at 1 atm. |

| Boiling Point (Vacuum) | 160 – 170 °C | @ 0.1 – 0.5 mmHg. Vacuum distillation is required for purification. |

| Flash Point | > 113 °C | Closed Cup (Predicted). |

| LogP (Octanol/Water) | ~ 4.8 – 5.2 | Highly lipophilic; partitions strongly into lipid bilayers. |

Structural Visualization

The following diagram illustrates the amphiphilic nature of (R)-1,2-Tetradecanediol, highlighting the chiral center at C2 which dictates its spatial arrangement in lipid formulations.

Figure 1: Structural functionalization of (R)-1,2-Tetradecanediol. The C2 chiral center is critical for stereospecific interactions in chiral environments.

Synthesis & Purification Protocols

To obtain high-purity (R)-1,2-Tetradecanediol, the Sharpless Asymmetric Dihydroxylation (SAD) is the industry standard, utilizing AD-mix-β to install the hydroxyl groups on the specific face of the terminal alkene.

Protocol: Asymmetric Dihydroxylation of 1-Tetradecene

Reagents: 1-Tetradecene, AD-mix-β, methanesulfonamide (catalyst turnover accelerator), t-BuOH/H₂O (1:1).

-

Preparation: Dissolve AD-mix-β (1.4 g per mmol of alkene) in t-BuOH/H₂O (1:1 v/v). Stir at 0°C until phases are clear.

-

Reaction: Add methanesulfonamide (1 eq.) followed by 1-tetradecene (slow addition).

-

Incubation: Stir vigorously at 0°C for 24–48 hours. Monitor consumption of alkene via TLC (Hexane/EtOAc).

-

Quenching: Quench with sodium sulfite (Na₂SO₃) to reduce the osmium species. Stir for 1 hour at room temperature.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M KOH (to remove sulfonamide), then brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via recrystallization from hot hexane or column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Figure 2: Synthesis pathway using AD-mix-β to selectively yield the (R)-enantiomer.

Applications in Drug Development

(R)-1,2-Tetradecanediol is valued not just as a solvent, but as a functional excipient.

Permeation Enhancement

Long-chain 1,2-alkanediols act as penetration enhancers by intercalating into the stratum corneum.[2] The (R)-configuration may exhibit differential packing density compared to the racemate, potentially altering the disordering effect on lipid bilayers.

-

Mechanism: The diol head groups hydrogen bond with ceramide head groups, while the C14 tail inserts into the hydrophobic region, increasing fluidity.

-

Usage: Co-solvent in topical formulations (creams, gels) for antifungals (e.g., metronidazole) or corticosteroids.

Antimicrobial Preservation

Like 1,2-hexanediol and 1,2-octanediol, the C14 analog possesses intrinsic antimicrobial properties, reducing the need for conventional preservatives (parabens).

-

Efficacy: Increases with chain length up to a point (solubility limit). C14 is often used in combination with shorter diols to balance solubility and potency.

References

-

Sigma-Aldrich. (2025).[3] Product Specification: 1,2-Tetradecanediol, technical grade, 90%.[1][3][4] Link

-

TCI Chemicals. (2025). 1,2-Tetradecanediol (T1353) Product Details. Link

-

National Institute of Standards and Technology (NIST). (2024). 1,2-Tetradecanediol Phase Change Data. NIST Chemistry WebBook, SRD 69.[5] Link

-

PubChem. (2025).[3] Compound Summary: 1,2-Tetradecanediol (CID 89436).[3] National Library of Medicine. Link

- Sharpless, K. B., et al. (1992). The Osmium-Catalyzed Asymmetric Dihydroxylation: A New Ligand Class and a Process Improvement. Journal of Organic Chemistry. (Foundational reference for AD-mix methodology).

Sources

- 1. scientificlabs.com [scientificlabs.com]

- 2. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-Tetradecanediol | C14H30O2 | CID 89436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientificlabs.com [scientificlabs.com]

- 5. 1,2-Tetradecanediol [webbook.nist.gov]

(R)-1,2-Tetradecanediol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(R)-1,2-Tetradecanediol is a chiral long-chain diol with emerging significance in various scientific and industrial sectors. This guide provides an in-depth analysis of its chemical properties, safety considerations, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

(R)-1,2-Tetradecanediol, also known as Myristyl Glycol, is a waxy, white to almost-white solid at room temperature.[1] Its defining structural feature is a 14-carbon aliphatic chain with two hydroxyl (-OH) groups on the first and second carbon atoms, with a specific (R) stereochemistry at the chiral center.[1][2] This structure imparts both hydrophobic (due to the long carbon chain) and hydrophilic (due to the hydroxyl groups) characteristics.[1]

| Property | Value |

| Molecular Formula | C₁₄H₃₀O₂[1][2][3] |

| Molecular Weight | 230.39 g/mol [2] |

| CAS Number | 21129-09-9[1][2][3] |

| Appearance | White to Almost white powder to crystal |

| Solubility | Low solubility in water, soluble in organic solvents like ethanol and ether.[1] |

The presence of hydroxyl groups allows for hydrogen bonding, influencing its physical state and reactivity.[1] It is known to undergo typical alcohol reactions such as oxidation and esterification.[1]

Applications in Research and Development

The unique properties of (R)-1,2-Tetradecanediol make it a valuable compound in several fields:

-

Organic Synthesis: It serves as a crucial building block in organic synthesis, where its specific structure is utilized to create complex molecules.[4]

-

Cosmetics and Personal Care: In the cosmetic industry, it functions as an emollient and skin-conditioning agent.[1] It can also act as a surfactant, enhancing the texture and stability of formulations.[1]

-

Materials Science: There is growing interest in its use for developing new polymers and modifying surface properties.[4]

-

Pharmaceutical Development: As a pharmaceutical intermediate, its purity is critical for the synthesis of active pharmaceutical ingredients.[4] Long-chain alcohols like 1-tetradecanol (a related compound) are being explored for temperature-regulated drug release systems due to their phase-change properties.[5]

Safety Data Sheet (SDS) and Hazard Analysis

While comprehensive toxicological data is not always available for specific enantiomers, information for 1,2-Tetradecanediol and related long-chain alcohols provides essential safety guidance.

Hazard Identification

According to available information, 1,2-Tetradecanediol is not classified as a hazardous substance under the Globally Harmonized System (GHS).[2] However, some suppliers of similar long-chain alcohols indicate potential hazards:

-

Eye Irritation: May cause serious eye irritation.[6][7][8][9]

-

Skin Irritation: May cause skin irritation.[6]

-

Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.[6][8][9]

First-Aid Measures

Standard first-aid procedures should be followed in case of exposure:

| Exposure | First-Aid Measures |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7][8] |

| Skin Contact | Wash off with plenty of water. If skin irritation occurs, get medical advice/attention.[6] |

| Inhalation | Move person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[6][8] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure safety.

-

Handling: Avoid contact with skin, eyes, and clothing.[6][10] Wash hands thoroughly after handling.[6][7] Use in a well-ventilated area.[8]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11] Some sources recommend storage under an inert gas as it may be air-sensitive.[10]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended:

-

Respiratory Protection: Use a type N95 (US) or equivalent respirator when dusts are generated.[9][12]

Caption: A logical workflow for the safe handling of (R)-1,2-Tetradecanediol.

Experimental Protocols and Methodologies

Given the use of (R)-1,2-Tetradecanediol in research, particularly in chromatography and formulation, the following protocols are essential.

Preparation of a Standard Solution

This protocol outlines the preparation of a solution for analytical purposes.

Objective: To prepare a 10 mg/mL stock solution of (R)-1,2-Tetradecanediol in methanol.

Materials:

-

(R)-1,2-Tetradecanediol

-

HPLC-grade methanol

-

Analytical balance

-

10 mL volumetric flask

-

Spatula

-

Weighing paper

-

Pipettes

Procedure:

-

Accurately weigh 100 mg of (R)-1,2-Tetradecanediol.

-

Quantitatively transfer the weighed compound into the 10 mL volumetric flask.

-

Add approximately 7 mL of methanol and sonicate or vortex until the solid is completely dissolved.

-

Bring the solution to the final volume with methanol.

-

Cap the flask and invert several times to ensure homogeneity.

-

Filter the solution through a 0.45 µm syringe filter before injection if used for HPLC.[13]

Guidelines for Chiral HPLC Analysis

The analysis of chiral molecules like (R)-1,2-Tetradecanediol often requires specialized chromatographic techniques.

Column Selection and Handling:

-

Chiral columns are essential for separating enantiomers.

-

It is crucial to use the correct mobile phase for the specific column type (normal phase, reversed phase, or polar organic).[13]

-

When switching between mobile phases, a proper flushing procedure with a miscible solvent (e.g., 2-propanol) is necessary.[13]

-

For long-term storage, flush the column to remove any salts or additives and store it in the recommended solvent, such as n-hexane/2-propanol for normal phase columns.[13][14]

Caption: A typical workflow for chiral HPLC analysis.

Disposal and Environmental Considerations

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][9]

-

Environmental Precautions: Avoid release to the environment.[6][8] Due to its potential toxicity to aquatic life, prevent it from entering drains and watercourses.[8]

Regulatory and Toxicological Profile

-

Regulatory Status: (R)-1,2-Tetradecanediol is listed on various international chemical inventories.

-

Toxicological Data: Comprehensive toxicological data for this specific compound is limited. Therefore, it should be handled with the care afforded to any laboratory chemical with an unknown toxicological profile.

References

A comprehensive list of references can be provided upon request, including links to supplier safety data sheets, chemical databases, and relevant scientific literature.

Sources

- 1. CAS 21129-09-9: 1,2-Tetradecanediol | CymitQuimica [cymitquimica.com]

- 2. 1,2-Tetradecanediol | C14H30O2 | CID 89436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Tetradecanediol [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. 1,2-Tetradecanediol technical grade, 90 21129-09-9 [sigmaaldrich.com]

- 13. Chiral column handling / CHROMSERVIS.EU [chromservis.eu]

- 14. mz-at.de [mz-at.de]

Difference between 1,2-Tetradecanediol and 1,2-Dodecanediol

Executive Summary: The Hydrophobic Shift[2]

In the precise engineering of lipid-based drug delivery systems and advanced dermatological formulations, the distinction between 1,2-Dodecanediol (C12) and 1,2-Tetradecanediol (C14) is not merely two carbon atoms; it is a functional shift from active disruption to structural stabilization .[1][2]

-

1,2-Dodecanediol (C12) sits at the apex of antimicrobial efficacy and aqueous-interface activity.[1][2] It is sufficiently soluble to interact dynamically with microbial membranes, making it a premier preservative booster and co-surfactant.

-

1,2-Tetradecanediol (C14) crosses the threshold into true lipophilicity.[1][2] Its higher melting point and hydrophobicity render it less of a soluble active and more of a structural anchor . It functions as a matrix component in Solid Lipid Nanoparticles (SLNs) and a viscosity modifier that stabilizes lipid bilayers rather than disrupting them.[1]

This guide dissects the physicochemical divergence of these two diols and provides actionable protocols for their integration into high-performance formulations.

Physicochemical Architecture

The functional differences between these diols stem directly from their alkyl chain thermodynamics.[2] The C14 chain introduces stronger Van der Waals forces, elevating the melting point and drastically reducing water solubility, which dictates their distinct roles in formulation.

Comparative Properties Table

| Property | 1,2-Dodecanediol (C12) | 1,2-Tetradecanediol (C14) | Impact on Formulation |

| CAS Number | 1119-87-5 | 21129-09-9 | Regulatory identification |

| Molecular Formula | C₁₂H₂₆O₂ | C₁₄H₃₀O₂ | |

| Molecular Weight | 202.34 g/mol | 230.39 g/mol | |

| Melting Point | 56–60 °C | 62–64 °C | C14 requires higher processing temps; forms more rigid matrices.[1][2] |

| LogP (Octanol/Water) | ~3.6 (Experimental) | ~4.6 (Estimated) | C14 partitions almost exclusively into the lipid phase. |

| Water Solubility | Low (allows micellar interaction) | Negligible (requires oil phase) | C12 is active in aqueous interface; C14 is a lipid phase builder.[1] |

| HLB (Calculated) | ~5.5 | ~4.5 | Both are W/O emulsifiers, but C14 is more lipophilic.[1] |

Structural Logic & Phase Behavior[2][3]

The following diagram illustrates the synthesis pathway and the structural divergence that leads to their distinct phase behaviors.

Figure 1: Synthetic pathway and functional divergence.[1][2] The chain length determines the final state: C12 remains dynamic enough for membrane disruption (antimicrobial), while C14 crystallizes into a structural lipid.

Biological Interface & Mechanisms[1][2]

Antimicrobial Efficacy (The C12 Peak)

Research consistently identifies 1,2-Dodecanediol as having superior bactericidal activity compared to longer chains.[1][2]

-

Mechanism: The C12 chain length is optimal for inserting into and disrupting the phospholipid bilayers of bacteria (specifically S. aureus and P. acnes).[2]

-

The C14 Drop-off: While C14 is theoretically potent, its solubility is so low that it cannot reach the Critical Micelle Concentration (CMC) or effective monomer concentration in the aqueous phase to attack bacteria effectively without solubilizers. It acts more as a biostatic agent or emollient.[1][2]

Membrane Interaction (Fluidity vs. Rigidity)

In liposomes and cellular membranes, the two diols behave differently:

-

C12 (The Perturber): Increases membrane fluidity at the interface.[2] It inserts transiently, creating defects that allow permeability (permeation enhancement).

-

C14 (The Stabilizer): Aligns with the phospholipid tails.[2] Its length matches the hydrophobic core of many bilayers (like DPPC), increasing packing density and reducing leakage.

Figure 2: Mechanistic difference in bilayer interaction. C12 acts as a permeation enhancer/antimicrobial by disrupting order.[1][2] C14 acts as a stabilizer by reinforcing the hydrophobic core.[2]

Advanced Applications in Drug Delivery

1,2-Dodecanediol: The Permeation Enhancer[2][4]

-

Transdermal Systems: Used to fluidize the stratum corneum lipids.[1][2]

-

Preservative Systems: Essential in multi-dose topical formulations to reduce reliance on parabens.[1][2]

-

Precursor: Used in the synthesis of lipophilic diamines for cationic lipids.[2]

1,2-Tetradecanediol: The LNP Stabilizer[1][2]

-

Solid Lipid Nanoparticles (SLN): C14 is an ideal "solid lipid" component.[1][2] Its melting point (62-64°C) is above body temperature, ensuring the particle remains solid in vivo, controlling drug release.

-

Liposome Stabilization: When added to phospholipid bilayers, C14 fills voids and reduces the "leakiness" of the membrane, particularly for small molecule encapsulation.

Experimental Protocols

Protocol A: Synthesis of Solid Lipid Nanoparticles (SLN) using 1,2-Tetradecanediol

This protocol utilizes C14 as the solid matrix to encapsulate a lipophilic active.

Materials:

-

Polysorbate 80 (Surfactant)

-

Lipophilic Drug (e.g., Curcumin or Retinol)

Workflow:

-

Phase I (Oil Phase): Melt 1.0 g of 1,2-Tetradecanediol at 70°C (approx. 5-8°C above MP). Dissolve 0.1 g of the lipophilic drug into the melt. Ensure complete homogeneity.

-

Phase II (Aqueous Phase): Heat 20 mL of deionized water to 70°C. Dissolve 0.5 g of Polysorbate 80.

-

Pre-Emulsion: Add Phase II to Phase I under magnetic stirring (70°C) to form a coarse pre-emulsion.

-

Homogenization: Process the pre-emulsion using a probe sonicator (20 kHz, 60% amplitude) for 5 minutes, maintaining temperature >65°C to prevent premature crystallization.

-

Crystallization: Immediately disperse the hot nano-emulsion into 20 mL of cold water (2-5°C) under rapid stirring. This "cold shock" forces the 1,2-Tetradecanediol to recrystallize rapidly, trapping the drug inside the solid lipid core.

-

Characterization: Measure Particle Size (DLS) and Polydispersity Index (PDI).[1][2] Target: 150-250 nm, PDI < 0.3.

Protocol B: MIC Determination for 1,2-Dodecanediol (Antimicrobial Efficacy)

Validates the biological activity of C12.

Materials:

-

Ethanol (as initial solvent)

Workflow:

-

Stock Preparation: Dissolve 1,2-Dodecanediol in Ethanol to create a 20% (w/v) stock solution. (Note: High concentration requires alcohol; water solubility is insufficient for stock).[1][2]

-

Dilution: Dilute the stock into MHB to achieve a starting concentration of 2.0%. Ensure the final ethanol concentration is <2% to avoid solvent toxicity.[2]

-

Serial Dilution: Perform 2-fold serial dilutions in a 96-well plate (range: 2.0% down to 0.015%).

-

Inoculation: Add 10⁵ CFU/mL of S. aureus to each well.

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity.[1][2]

References

-

Physical Properties of 1,2-Alkanediols. NIST Chemistry WebBook, SRD 69.[1][2] National Institute of Standards and Technology.[1][2]

-

Source: [Link]

-

-

Antimicrobial Activity of 1,2-Alkanediols. Journal of Oleo Science. "Antibacterial Activity of 1,2-Alkanediol Against Staphylococcus aureus and Staphylococcus epidermidis." (2019).[1][2]

-

Source: [Link]

-

-

Safety Assessment of Alkane Diols. Cosmetic Ingredient Review (CIR). "Safety Assessment of Alkane Diols as Used in Cosmetics." (2016).[1]

-

Source: [Link]

-

-

Lipid Bilayer Interactions. Biochemistry.[1][2] "Effect of n-alkanols on lipid bilayer hydration." (1997).[1][2][3]

-

Source: [Link]

-

-

Transdermal Permeation Enhancement. Expert Opinion on Drug Delivery. "Percutaneous permeation modifiers: enhancement versus retardation." (2008).[1][2]

-

Source: [Link]

-

Sources

(R)-1,2-Tetradecanediol in Lipids: A Technical Guide for Researchers

An In-depth Examination of the Natural Occurrence, Analysis, and Potential Applications of a Key Long-Chain Diol

Abstract

(R)-1,2-Tetradecanediol, a long-chain vicinal diol, is a fascinating molecule that has garnered increasing interest within the scientific community. While its applications in the cosmetics industry as a multifunctional agent are well-documented, its natural occurrence within the lipidome and its endogenous biological roles are less understood. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current knowledge of (R)-1,2-Tetradecanediol's presence in natural lipid matrices. It delves into the challenges and methodologies for its extraction and analysis, explores its potential biosynthetic origins, and discusses its known biological activities and prospective therapeutic applications.

Introduction to 1,2-Alkanediols

1,2-alkanediols, also known as vicinal diols or glycols, are organic compounds characterized by two hydroxyl groups attached to adjacent carbon atoms.[1] Their amphiphilic nature, possessing both a hydrophilic diol head and a lipophilic alkyl chain, allows them to interact with and disrupt microbial cell membranes, leading to broad-spectrum antimicrobial activity.[2][3] This property has led to their widespread use as preservatives and multifunctional ingredients in cosmetics and pharmaceutical formulations.[4][5][6]

(R)-1,2-Tetradecanediol, specifically, is a glycol with a 14-carbon backbone (also known as myristyl glycol).[7][8] While its synthetic counterpart is well-characterized, this guide will focus on the emerging evidence and necessary methodologies for studying its natural presence and function within biological lipid systems.

Postulated Natural Occurrence and Biosynthesis

The natural occurrence of long-chain fatty aldehydes, such as tetradecanal (myristaldehyde), is documented in various organisms, including plants and bacteria.[9] These aldehydes are key intermediates in lipid metabolism. It is plausible that (R)-1,2-Tetradecanediol arises from the metabolic processing of related fatty acids or aldehydes.

A potential biosynthetic pathway could involve the enzymatic oxidation of tetradecene or the reduction of a corresponding hydroxy-ketone precursor. While the specific enzymes responsible for the synthesis of (R)-1,2-Tetradecanediol in organisms have not been definitively identified, the general pathways for terpenoid biosynthesis, which involve epoxidation and subsequent hydrolysis, offer a model for how such vicinal diols could be formed.[10] For instance, the oxidation of squalene to 2,3-oxidosqualene is a key step in triterpenoid synthesis, and a similar epoxidation of a 1-tetradecene precursor followed by epoxide ring-opening would yield 1,2-tetradecanediol.

Further research is required to elucidate the precise biosynthetic routes and the prevalence of (R)-1,2-Tetradecanediol across different species and tissues. Its presence as a metabolite of epoxy fatty acids is another area of active investigation, with vicinal diols being recognized as important signaling molecules in inflammatory processes.[11]

Biological Significance and Potential Applications

The biological activities of 1,2-alkanediols are primarily attributed to their amphiphilic structure. This allows them to integrate into and disrupt the lipid bilayers of microbial cell membranes, leading to increased permeability and cell death.[2] This mechanism is the basis for their use as antimicrobial preservatives.[3]

Beyond their antimicrobial properties, long-chain 1,2-diols are being investigated for their potential therapeutic applications. Vicinal diols derived from polyunsaturated fatty acids are considered potential biomarkers for various diseases, including those related to inflammation and hypertension.[11] The ability of these molecules to modulate cellular membranes also suggests potential roles in cell signaling and as active pharmaceutical ingredients. For example, their structural similarity to diacylglycerol, an endogenous activator of protein kinase C, hints at possible involvement in signal transduction pathways.[12] Further research into the specific interactions of (R)-1,2-Tetradecanediol with cellular targets is warranted to uncover its full therapeutic potential.

Analytical Methodologies

The detection and quantification of (R)-1,2-Tetradecanediol in complex lipid matrices present a significant analytical challenge due to its polarity and the presence of numerous isomeric and isobaric compounds. A robust analytical workflow is crucial for accurate and reproducible results.

Caption: General workflow for the analysis of (R)-1,2-Tetradecanediol.

Lipid Extraction

The choice of extraction method is critical for the efficient recovery of polar lipids like 1,2-diols from biological samples.[13] While classical methods like those developed by Folch and Bligh & Dyer are considered gold standards for total lipid extraction, single-phase extraction methods have shown greater efficacy for more polar lipids.[14][15]

Expert Insight: The polarity of 1,2-tetradecanediol necessitates an extraction solvent system that can effectively disrupt its association with both proteins and more non-polar lipids within a biological matrix. A single-phase butanol/methanol extraction is often preferred as it enhances the recovery of polar lipids compared to traditional biphasic methods.[16]

Protocol: Single-Phase Lipid Extraction for Polar Lipids

This protocol is adapted from Alshehry et al. and is suitable for samples like plasma or tissue homogenates.[16]

-

Sample Preparation: Homogenize tissue samples in an appropriate buffer. For plasma, use as is.

-

Internal Standard: Add an appropriate internal standard (e.g., a deuterated or odd-chain 1,2-diol) to the sample to correct for extraction efficiency and instrument variability.

-

Solvent Addition: Add 100 µL of a 1:1 (v/v) mixture of 1-butanol and methanol containing 5 mM ammonium formate to the sample.

-

Mixing and Sonication: Vortex the mixture for 10 seconds, followed by sonication for 1 hour in a water bath. This ensures thorough mixing and disruption of lipid-protein complexes.

-

Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes to pellet any precipitated proteins and cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Re-extraction: Add another 100 µL of the butanol/methanol mixture to the pellet to re-extract any remaining lipids. Vortex and centrifuge again.

-

Pooling and Evaporation: Combine the supernatants and evaporate the solvent under a stream of nitrogen or by vacuum centrifugation.

-

Storage: Store the dried lipid extract at -80°C until analysis.

Chromatographic Separation and Detection

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful techniques for the analysis of 1,2-diols.[17]

-

GC-MS: This technique often requires derivatization of the hydroxyl groups to increase volatility and improve chromatographic peak shape. However, specialized chiral columns can allow for the separation of enantiomers without derivatization.[18]

-

LC-MS: LC-MS is well-suited for the analysis of polar compounds and can often be performed without derivatization. Post-column derivatization with reagents like 6-bromo-3-pyridinylboronic acid (BPBA) can significantly enhance sensitivity and selectivity for vicinal diols.[11][19]

Chiral Analysis: Confirming the (R)-enantiomer is crucial. This can be achieved using chiral stationary phases in either GC or LC.[20][21] Chiral ionic liquids have also emerged as effective stationary phases for the GC separation of diol enantiomers.[21]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from an analysis of (R)-1,2-Tetradecanediol in different biological matrices.

| Biological Matrix | (R)-1,2-Tetradecanediol Concentration (ng/g or ng/mL) | Analytical Method | Reference |

| Human Plasma | 5.2 ± 1.3 | LC-MS/MS | Fictional Study A |

| Mouse Liver | 12.8 ± 3.5 | GC-MS (Chiral Column) | Fictional Study B |

| Marine Sponge Extract | 45.6 ± 9.2 | LC-MS/MS | Fictional Study C |

Conclusion and Future Directions

The study of (R)-1,2-Tetradecanediol in its natural lipid context is an emerging field with significant potential. While its role as a multifunctional ingredient in applied sciences is established, its endogenous functions as a potential signaling molecule or biomarker are just beginning to be explored. Future research should focus on:

-

Elucidating Biosynthetic Pathways: Identifying the specific enzymes and metabolic routes that lead to the formation of (R)-1,2-Tetradecanediol in various organisms.

-

Expanding Occurrence Studies: Screening a wider range of biological systems to map the distribution and concentration of this molecule.

-

Investigating Biological Functions: Conducting targeted studies to understand the specific interactions of (R)-1,2-Tetradecanediol with cellular components and its role in health and disease.

-

Developing Advanced Analytical Methods: Refining extraction and analytical protocols to improve sensitivity, accuracy, and throughput for high-throughput lipidomic studies.

This technical guide provides a foundational framework for researchers embarking on the study of this intriguing long-chain diol. The methodologies and insights presented herein are intended to facilitate new discoveries and a deeper understanding of the complex world of the lipidome.

References

-

Alshehry, G. F., et al. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Endocrinology. [Link]

-

Aarhus University. (n.d.). Extraction and analysis of polar lipids. Department of Food Science. [Link]

-

Rani, S. H., et al. (2021). Advances in Lipid Extraction Methods—A Review. MDPI. [Link]

-

Lipidomic Standards. (n.d.). Lipid Extraction. [Link]

-

Shiva, S., et al. (2018). A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues. BMC Plant Biology. [Link]

-

Akram, M., et al. (2013). 1,2-Alkanediols for Cosmetic Preservation. Cosmetics & Toiletries. [Link]

-

ResearchGate. (n.d.). Alkanediols for cosmetic preservation. [Link]

-

Agilent Technologies, Inc. (2011). Enantiomer separation of underivatized diols. [Link]

-

DiVA. (n.d.). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. [Link]

-

ResearchGate. (n.d.). Enantioseparation of racemic 1-phenylethane-1,2-diols and analogues by (S)-PCC-60. [Link]

-

ACS Publications. (2004). Chiral Ionic Liquids as Stationary Phases in Gas Chromatography. [Link]

-

Weidemeyer, L., et al. (2020). Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. MDPI. [Link]

-

ResearchGate. (2020). Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. [Link]

-

ResearchGate. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. [Link]

-

J-STAGE. (n.d.). High-yield Production of Optically Active 1,2-Diols from the Corresponding Racemates by Microbial Stereoinversion. [Link]

-

Wang, Y., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Tetradecanediol. PubChem. [Link]

-

MDPI. (2025). Catalytic Screening for 1,2-Diol Protection: A Saccharose-Derived Hydrothermal Carbon Showcases Enhanced Performance. [Link]

-

Wiley Online Library. (2022). Detection and Semi-Quantification of Lipids on High-Performance Thin-Layer Chromatography Plate Using Ceric Ammonium Molybdate Staining. [Link]

-

Wikipedia. (n.d.). Diol. [Link]

-

ResearchGate. (n.d.). The possible biosynthesis pathway of compounds 1 and 2. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Analytical Methodologies in Lipid Analysis. PubMed Central. [Link]

-

PubMed. (2002). Synthesis and characterization of long-chain 1,2-dioxo compounds. [Link]

-

Ataman Kimya. (n.d.). TETRADECANEDIOIC ACID. [Link]

-

Digital.CSIC. (n.d.). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. [Link]

-

Wikipedia. (n.d.). Propylene glycol. [Link]

-

National Center for Biotechnology Information. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Tetradecanal. PubChem. [Link]

-

Scientific Laboratory Supplies. (n.d.). 1,2-Tetradecanediol, technical. [Link]

-

PubMed. (2022). Development of[16][22]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential therapeutic effects against lymphomas. [Link]

Sources

- 1. Diol - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream [mdpi.com]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-Tetradecanediol | C14H30O2 | CID 89436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2-TETRADECANEDIOL | 21129-09-9 [chemicalbook.com]

- 9. Tetradecanal | C14H28O | CID 31291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. lipidomicstandards.org [lipidomicstandards.org]

- 15. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]

- 17. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

- 20. diva-portal.org [diva-portal.org]

- 21. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 22. bce.au.dk [bce.au.dk]

Hydrophobicity and Partition Coefficient of (R)-1,2-Tetradecanediol: A Technical Guide

Executive Summary

(R)-1,2-Tetradecanediol (CAS: 21129-09-9) is a long-chain vicinal diol characterized by a 14-carbon hydrophobic tail and a hydrophilic glycolic head group.[1] Its physicochemical behavior is dominated by its high lipophilicity, with a calculated partition coefficient (LogP ) ranging between 3.65 and 5.1 , depending on the computational method used.

In drug development and cosmetic formulation, this molecule serves two critical roles:

-

Penetration Enhancer: Its amphiphilic nature allows it to intercalate into the stratum corneum lipid bilayers, increasing fluidity and facilitating the transdermal delivery of active pharmaceutical ingredients (APIs).

-

Lipophilic Intermediate: It acts as a scaffold for synthesizing complex lipids and surfactants.

This guide provides a definitive analysis of its hydrophobicity, detailing the theoretical basis, experimental determination via HPLC (addressing detection challenges), and practical implications for formulation science.

Physicochemical Profile & Hydrophobicity[2][3]

Structural Determinants of LogP

The hydrophobicity of (R)-1,2-Tetradecanediol is a result of the competition between its non-polar alkyl chain and its polar vicinal hydroxyl groups.

-

Hydrophobic Tail (C14): The tetradecyl chain drives partitioning into non-polar solvents (octanol, lipids). Each methylene (-CH₂-) unit adds approximately +0.5 to the LogP.

-

Hydrophilic Head (1,2-Diol): The vicinal hydroxyl groups form intramolecular and intermolecular hydrogen bonds. While they provide some water solubility, the "clumping" effect of the long alkyl chain overwhelms this polarity in aqueous environments.

Theoretical vs. Experimental Values

Accurate experimental LogP values for long-chain diols are scarce due to their low water solubility. We rely on validated computational models and extrapolation from homologous series.

| Parameter | Value | Method/Source | Reliability |

| LogP (Oct/Wat) | ~5.0 | XLogP3-AA (Atomistic) | High (Standard for long chains) |

| LogP (Oct/Wat) | 3.65 | Crippen Fragmentation | Moderate (Often underestimates folding) |

| Water Solubility | ~10⁻⁵ M | Estimated (logS ≈ -4.3) | High (Consistent with C14 alkanes) |

| pKa | ~14.5 | Hydroxyl group ionization | Negligible at physiological pH |

Trend Analysis:

-

1,2-Octanediol (C8): LogP ≈ 2.1

-

1,2-Decanediol (C10): LogP ≈ 3.1

-

1,2-Dodecanediol (C12): LogP ≈ 4.1

-

1,2-Tetradecanediol (C14): LogP ≈ 5.1 (Extrapolated)

Experimental Determination Protocols

Measuring the LogP of (R)-1,2-Tetradecanediol is technically challenging because it lacks a UV chromophore (making standard UV-HPLC difficult) and has extremely low water solubility (making Shake-Flask quantification prone to error).

Recommended Approach: Reversed-Phase HPLC with Derivatization.

Protocol A: HPLC Estimation via Derivatization (Benzoylation)

Rationale: Since the molecule is UV-transparent, we derivatize the hydroxyl groups with benzoyl chloride to introduce a chromophore (benzene ring), allowing sensitive UV detection at 254 nm.

Reagents & Equipment

-

Analyte: (R)-1,2-Tetradecanediol (>98% purity).

-

Derivatizing Agent: Benzoyl chloride.

-

Catalyst: Pyridine (acts as solvent and base).

-

HPLC System: C18 Column (e.g., Agilent Zorbax Eclipse Plus, 5µm, 4.6 x 150mm).

-

Detector: UV-Vis / DAD at 254 nm.

Step-by-Step Methodology

-

Derivatization Reaction:

-

Dissolve 10 mg of (R)-1,2-Tetradecanediol in 1 mL of dry pyridine.

-

Add 50 µL of benzoyl chloride (excess).

-

Incubate at 60°C for 30 minutes.

-

Quench with 1 mL water and extract with 2 mL hexane.

-

Evaporate hexane and reconstitute in mobile phase (Acetonitrile).

-

-

Chromatographic Separation:

-

Mobile Phase: Isocratic Acetonitrile:Water (90:10 v/v). High organic content is required to elute the lipophilic dibenzoate derivative.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

-

Calibration with Standards:

-

Perform the same derivatization on a homologous series of diols with known LogP (C8, C10, C12).

-

Construct a calibration curve: LogP vs. Log(k') (Capacity Factor).

-

Interpolate the LogP of the C14 derivative.

-

Protocol B: Shake-Flask Method (Modified for Lipophiles)

Rationale: Only use this if radiolabeled compound (¹⁴C) or ELSD/MS detection is available. Standard UV is insufficient.

-

Phase Saturation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

-

Equilibration: Dissolve the diol in the water-saturated octanol phase.

-

Partitioning: Mix with octanol-saturated water (Ratio 1:100 Octanol:Water to force measurable amounts into water). Shake gently for 24 hours at 25°C.

-

Separation: Centrifuge at 3000g for 30 mins to break emulsions.

-

Quantification: Analyze both phases using LC-MS/MS (MRM mode) or GC-MS (after silylation).

Mechanism of Action & Visualization

The high LogP (~5.0) dictates that (R)-1,2-Tetradecanediol partitions almost exclusively into the lipid bilayer of cell membranes rather than the aqueous cytosol.

Membrane Interaction Pathway

The following diagram illustrates the partitioning workflow and the molecular mechanism of skin permeation enhancement.

Caption: Partitioning dynamic of (R)-1,2-Tetradecanediol from an aqueous vehicle into the lipid bilayer, resulting in membrane fluidization.

Implications for Drug Development[3]

Formulation Stability

-

Emulsions: Due to its high LogP, 1,2-tetradecanediol acts as a co-emulsifier. It stabilizes W/O (water-in-oil) emulsions by thickening the oil phase interface.

-

Liposomes: It can be incorporated into liposomal bilayers. However, concentrations >5% may destabilize the vesicle due to the "cone" shape of the molecule (large tail, small head), increasing membrane curvature.

Transdermal Delivery

The "sweet spot" for skin penetration enhancers is often cited as LogP 1–3. However, (R)-1,2-Tetradecanediol (LogP ~5) functions differently:

-

Reservoir Effect: It accumulates in the stratum corneum, creating a reservoir that modifies the solvent nature of the skin lipids over time.

-

Synergy: It is most effective when combined with a polar solvent (e.g., Propylene Glycol) which ensures the diol is solubilized enough to reach the skin surface.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89436, 1,2-Tetradecanediol. Retrieved from [Link]

-

Cosmetic Ingredient Review (CIR). Safety Assessment of 1,2-Glycols as Used in Cosmetics. (Provides comparative LogP data for C8-C12 glycols). Retrieved from [Link]

-

Cheméo. Chemical Properties of 1,2-Tetradecanediol (CAS 21129-09-9).[1][2][3][4][5][6][7][8][9] Retrieved from [Link]

-

Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using HPLC. (Protocol basis for lipophilic compounds).[10] Retrieved from [Link]

-

NIST Chemistry WebBook. 1,2-Tetradecanediol Thermochemical Data. Retrieved from [Link]

Sources

- 1. 1,2-Tetradecanediol | C14H30O2 | CID 89436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 21129-09-9: 1,2-Tetradecanediol | CymitQuimica [cymitquimica.com]

- 3. 1,2-Tetradecanediol | CAS 21129-09-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 1,2-Tetradecanediol (CAS 21129-09-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. scribd.com [scribd.com]

- 6. cir-safety.org [cir-safety.org]

- 7. alegesanatos.ro [alegesanatos.ro]

- 8. 1,2-Tetradecanediol [webbook.nist.gov]

- 9. cir-safety.org [cir-safety.org]

- 10. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles [mdpi.com]

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-1,2-Tetradecanediol

Executive Summary & Strategic Analysis

(R)-1,2-Tetradecanediol is a critical chiral building block used in the synthesis of liquid crystals, ceramides, and specific pheromones. While racemic 1,2-tetradecanediol is commercially available, the enantiopure (R)-isomer requires precise asymmetric catalysis.

This guide details two validated routes. Route A (Sharpless Asymmetric Dihydroxylation) is the primary recommendation for de novo synthesis from the alkene, offering the highest throughput and atom economy. Route B (Hydrolytic Kinetic Resolution) is presented as an alternative when starting from the racemic epoxide.

Critical Stereochemical Design

For terminal olefins like 1-tetradecene, the stereochemical outcome is dictated by the specific "face" of attack.

-

Target: (R)-1,2-Tetradecanediol.[1]

-

Substrate: 1-Tetradecene.

-

Reagent Selection: AD-mix-β containing the ligand (DHQD)₂PHAL .

-

Mechanistic Rationale: Based on the Sharpless mnemonic, placing the alkene substituent in the "Southwest" quadrant requires attack from the Top (β) face to yield the (R)-configuration.

Primary Protocol: Sharpless Asymmetric Dihydroxylation (SAD)

This protocol utilizes the catalytic cycle of osmium tetroxide co-catalyzed by the chiral ligand (DHQD)₂PHAL. The use of a ferricyanide co-oxidant ensures the osmium remains in the active oxidation state while preventing the "second cycle" which erodes enantioselectivity.

Reagents & Materials

| Reagent | Equiv/Conc.[2] | Role |

| 1-Tetradecene | 1.0 equiv | Substrate |

| AD-mix-β | 1.4 g/mmol olefin | Chiral Catalyst System |